ASP2905

Description

Properties

IUPAC Name |

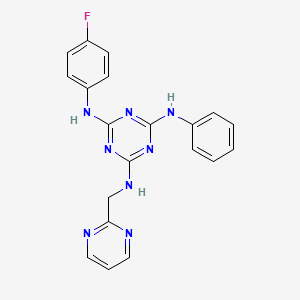

2-N-(4-fluorophenyl)-4-N-phenyl-6-N-(pyrimidin-2-ylmethyl)-1,3,5-triazine-2,4,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN8/c21-14-7-9-16(10-8-14)26-20-28-18(24-13-17-22-11-4-12-23-17)27-19(29-20)25-15-5-2-1-3-6-15/h1-12H,13H2,(H3,24,25,26,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APYUZVKHUKMAIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC3=NC=CC=N3)NC4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ASP2905: A Technical Guide to its Mechanism of Action as a KCNH3 Potassium Channel Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ASP2905 is a potent and selective inhibitor of the voltage-gated potassium channel Kv12.2, encoded by the KCNH3 gene. Primarily investigated for its potential therapeutic applications in neuropsychiatric disorders such as Attention-Deficit/Hyperactivity Disorder (ADHD) and schizophrenia, this compound's mechanism of action centers on the modulation of neuronal excitability in key brain regions. This technical guide provides a comprehensive overview of the preclinical data elucidating the core mechanism of action of this compound, including its molecular target, downstream neurochemical and behavioral effects, and pharmacokinetic profile. Detailed methodologies for key experiments are provided, and signaling pathways and experimental workflows are visualized through diagrams.

Core Mechanism of Action: KCNH3 (Kv12.2) Inhibition

This compound exerts its pharmacological effects through the potent and selective inhibition of the KCNH3 (Kv12.2) potassium channel.[1][2] KCNH3 channels are predominantly expressed in the central nervous system, with high concentrations in the forebrain, including the hippocampus and cortex.[3] These channels play a crucial role in regulating neuronal excitability by contributing to the maintenance of the resting membrane potential and shaping the action potential.[1]

By inhibiting KCNH3, this compound reduces the outward flow of potassium ions, leading to a depolarization of the neuronal membrane and an increase in neuronal excitability. This heightened excitability is believed to be the primary mechanism underlying the therapeutic effects of this compound in preclinical models of cognitive dysfunction.

The proposed signaling pathway for this compound's action in the prefrontal cortex is as follows:

References

ASP2905: A Technical Guide to a Novel KCNH3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ASP2905, chemically known as N-(4-fluorophenyl)-N'-phenyl-N''-(pyrimidin-2-ylmethyl)-1,3,5-triazine-2,4,6-triamine, is a potent and selective inhibitor of the KCNH3 (also known as Kv12.2 or BEC1) voltage-gated potassium channel.[1] This document provides an in-depth technical overview of this compound, consolidating available preclinical data on its mechanism of action, pharmacokinetic profile, and efficacy in various models of cognitive impairment and psychiatric disorders. Detailed experimental protocols for key studies are provided, and signaling pathways and experimental workflows are visually represented to facilitate a comprehensive understanding of this novel compound.

Introduction to KCNH3 and the Therapeutic Rationale for its Inhibition

The KCNH3 channel is a member of the ether-à-go-go family of voltage-gated potassium channels predominantly expressed in the forebrain.[2] Emerging evidence suggests that KCNH3 plays a significant role in regulating neuronal excitability and cognitive processes. Overexpression of KCNH3 in mice has been linked to cognitive deficits, while knockout of the Kcnh3 gene enhances cognitive performance, particularly in tasks related to attention.[3] This suggests that inhibition of KCNH3 channels could be a promising therapeutic strategy for conditions characterized by cognitive dysfunction. This compound was developed as a potent and selective inhibitor of KCNH3 to explore this therapeutic hypothesis.

In Vitro Pharmacology and Selectivity

This compound demonstrates potent inhibitory activity against KCNH3 channels expressed in Chinese Hamster Ovary (CHO) cells.[1]

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line | Reference |

| IC50 | 9.0 nM | CHO cells expressing KCNH3 | [1] |

To assess its selectivity, this compound was screened against a panel of 55 other transmembrane proteins, where it showed minimal binding and low affinity at concentrations up to 10 µM, indicating a high degree of selectivity for the KCNH3 channel.[1]

Pharmacokinetic Profile in Rats

The pharmacokinetic properties of this compound were evaluated in rats following a single oral administration. The compound exhibits good brain penetration, a key characteristic for a centrally acting therapeutic agent.[1]

Table 2: Pharmacokinetic Parameters of this compound in Rats (Single Oral Administration)

| Parameter | Value | Unit | Reference |

| Cmax (plasma) | 0.399 | ng/mL | [1] |

| Cmax (brain) | 1.77 | ng/g | [1] |

| Tmax | 1 | hour | [1] |

| t1/2 | 1.5 - 1.6 | hours | [1] |

| Brain/Plasma Ratio | 2.7 - 4.9 | - | [1] |

In Vivo Efficacy

The therapeutic potential of this compound has been investigated in several animal models of cognitive impairment and schizophrenia-related behaviors.

Cognitive Enhancement

This compound has shown efficacy in reversing cognitive deficits in various rodent models.

Table 3: Efficacy of this compound in Models of Cognitive Impairment

| Model | Species | Effect | Minimum Effective Dose (Oral) | Reference |

| MK-801-induced spontaneous alternation disruption | Mice | Reversal of deficit | 0.0625 mg/kg | [1] |

| Scopolamine-induced spontaneous alternation disruption | Mice | Reversal of deficit | 0.0625 mg/kg | [1] |

| Step-through passive avoidance in aged rats | Rats | Amelioration of cognitive deficits | 0.0313 and 0.0625 mg/kg | [1] |

| Morris water-maze in aged rats | Rats | Amelioration of cognitive deficits | 0.01 mg/kg | [1] |

| Latent learning ability (attention) | Mice | Improved performance | 0.0313 and 0.0625 mg/kg | [3] |

| Inattention and impulsivity in SHR rats | Rats | Prolonged cumulative latency | 0.1 and 0.3 mg/kg | [3] |

Antipsychotic-like Activity

This compound has also been evaluated for its potential in treating symptoms associated with schizophrenia.

Table 4: Efficacy of this compound in Models of Schizophrenia-like Behaviors

| Model | Species | Effect | Reference |

| Methamphetamine-induced hyperlocomotion | Mice | Inhibition of hyperlocomotion | [4] |

| Phencyclidine-induced hyperlocomotion | Mice | Inhibition of hyperlocomotion | [4] |

| Phencyclidine-induced prolongation of immobility in forced swimming test | Mice | Amelioration of immobility | [4] |

| Phencyclidine-induced latent learning deficits in water-finding task | Mice | Amelioration of finding latency | [4] |

Mechanism of Action

The proposed mechanism of action of this compound centers on its inhibition of the KCNH3 potassium channel.

Cellular Mechanism

In cultured rat hippocampal neurons, this compound at concentrations of 0.1 µM and 1 µM was found to decrease the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs), suggesting a modulatory effect on neuronal circuitry.[1]

Neurochemical Effects

In vivo microdialysis studies in rats have demonstrated that oral administration of this compound leads to an increased efflux of dopamine (B1211576) and acetylcholine (B1216132) in the medial prefrontal cortex.[3] These neurotransmitters are critically involved in cognitive functions such as attention and working memory.

Experimental Protocols

In Vitro KCNH3 Inhibition Assay

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human KCNH3 channel.

-

Method: Whole-cell patch-clamp electrophysiology.

-

Procedure:

-

CHO-KCNH3 cells are cultured on glass coverslips.

-

Whole-cell voltage-clamp recordings are performed at room temperature.

-

The external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH 7.4).

-

The internal pipette solution contains (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 5 Mg-ATP (pH 7.2).

-

Cells are held at a holding potential of -80 mV.

-

KCNH3 currents are elicited by a depolarizing step to +20 mV for 500 ms.

-

This compound is applied at various concentrations to the external solution.

-

The concentration-response curve is generated to determine the IC50 value.

-

In Vivo Microdialysis for Dopamine and Acetylcholine

-

Species: Male Wistar rats.

-

Surgical Procedure:

-

Rats are anesthetized with isoflurane.

-

A guide cannula is stereotaxically implanted into the medial prefrontal cortex.

-

Animals are allowed to recover for at least 3 days post-surgery.

-

-

Microdialysis:

-

A microdialysis probe is inserted through the guide cannula.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Dialysate samples are collected at regular intervals (e.g., every 20 minutes).

-

After a stable baseline is established, this compound is administered orally.

-

Dialysate samples are analyzed for dopamine and acetylcholine concentrations using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

Morris Water Maze Task in Aged Rats

-

Apparatus: A circular pool (e.g., 1.5 m in diameter) filled with water made opaque with non-toxic paint. A hidden platform is submerged 1-2 cm below the water surface.

-

Procedure:

-

Acquisition Phase: Aged rats are subjected to a set number of trials per day (e.g., 4 trials) for several consecutive days (e.g., 5 days).

-

For each trial, the rat is placed into the pool at one of four randomly chosen starting positions and allowed to search for the hidden platform.

-

If the rat fails to find the platform within a specified time (e.g., 60 seconds), it is gently guided to it.

-

The time to reach the platform (escape latency) is recorded.

-

This compound or vehicle is administered orally before the first trial each day.

-

Probe Test: On the day after the final acquisition trial, the platform is removed, and the rat is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured.

-

Visualizations

Signaling Pathway

Caption: Proposed mechanism of this compound action.

Experimental Workflow

Caption: A typical in vivo efficacy study workflow.

Logical Relationship of Mechanism

Caption: Logical flow from drug binding to cognitive effect.

Conclusion

This compound is a potent and selective KCNH3 inhibitor with a promising preclinical profile for the treatment of cognitive deficits and potentially certain symptoms of schizophrenia. Its ability to cross the blood-brain barrier and modulate key neurotransmitter systems in the prefrontal cortex provides a strong rationale for its further development. The data summarized herein offer a comprehensive foundation for researchers and drug development professionals interested in the therapeutic potential of KCNH3 inhibition.

References

- 1. The KCNH3 inhibitor this compound shows potential in the treatment of attention deficit/hyperactivity disorder | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] The KCNH3 inhibitor this compound shows potential in the treatment of attention deficit/hyperactivity disorder | Semantic Scholar [semanticscholar.org]

- 4. Neurochemical and neuropharmacological characterization of this compound, a novel potent selective inhibitor of the potassium channel KCNH3 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Downstream Signaling Pathways of ASP2905

For Researchers, Scientists, and Drug Development Professionals

Abstract

ASP2905 is a potent and selective inhibitor of the voltage-gated potassium channel KCNH3, also known as Kv12.2. Predominantly expressed in the forebrain, KCNH3 plays a crucial role in regulating neuronal excitability. Inhibition of this channel by this compound leads to a series of downstream effects that modulate neuronal firing, synaptic transmission, and neurotransmitter release, which are believed to underlie its therapeutic potential in neurological and psychiatric disorders such as schizophrenia and Attention Deficit Hyperactivity Disorder (ADHD). This technical guide delineates the core downstream signaling consequences of this compound, focusing on its mechanism of action from channel inhibition to the modulation of neural circuits.

Core Mechanism of Action: Inhibition of KCNH3 (Kv12.2)

This compound exerts its primary effect through the direct inhibition of the KCNH3 potassium channel. This channel is a member of the ether-à-go-go (eag) family of voltage-gated potassium channels.[1][2] In normal physiology, KCNH3 channels contribute to the stabilization of the resting membrane potential and the repolarization of the neuronal membrane following an action potential.

By blocking KCNH3, this compound reduces the outward flow of potassium ions (K+), leading to a depolarization of the neuronal membrane. This increase in neuronal excitability is the foundational event for all subsequent downstream effects.

Quantitative Data on this compound Activity

| Parameter | Value | Cell Line | Reference |

| IC₅₀ | 9.0 nM | CHO cells expressing KCNH3 | [1][2][3] |

Downstream Electrophysiological Effects

The most immediate downstream consequence of KCNH3 inhibition by this compound is a change in the electrophysiological properties of neurons.

Modulation of Synaptic Transmission

In vitro studies have demonstrated that this compound decreases the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) in cultured rat hippocampal neurons.[1][2][3] This suggests that by increasing the excitability of presynaptic neurons, this compound can influence the release of neurotransmitters at the synapse.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effect of this compound on spontaneous inhibitory postsynaptic currents (sIPSCs) in cultured hippocampal neurons.

-

Cell Culture: Primary hippocampal neurons are isolated from embryonic rats and cultured on coverslips.

-

Recording: Whole-cell voltage-clamp recordings are performed on mature neurons (typically after 14-21 days in vitro).

-

Solutions: The internal pipette solution contains a high chloride concentration to allow for the detection of GABAergic sIPSCs as inward currents. The external solution is a standard artificial cerebrospinal fluid (aCSF). Tetrodotoxin (TTX) is often included to block action potential-dependent neurotransmitter release, isolating spontaneous miniature IPSCs.

-

Drug Application: A baseline of sIPSC activity is recorded. This compound is then bath-applied at various concentrations (e.g., 0.1 µM, 1 µM).[1][2][3]

-

Data Analysis: The frequency and amplitude of sIPSCs before and after this compound application are analyzed using appropriate software. A decrease in sIPSC frequency indicates a presynaptic mechanism of action.

Neurochemical Downstream Signaling: Modulation of Neurotransmitter Efflux

A critical downstream effect of this compound is the modulation of key neurotransmitter systems in the prefrontal cortex, a brain region integral to cognitive functions that are often impaired in schizophrenia and ADHD.

Increased Dopamine (B1211576) and Acetylcholine (B1216132) Efflux

In vivo microdialysis studies in rats have shown that this compound administration leads to a dose-dependent increase in the extracellular levels of dopamine (DA) and acetylcholine (ACh) in the medial prefrontal cortex.[4] This effect is a likely consequence of the increased excitability of dopaminergic and cholinergic neurons or their regulatory interneurons.

Quantitative Data on Neurotransmitter Efflux

| Neurotransmitter | This compound Dose (p.o.) | Effect in Medial Prefrontal Cortex | Reference |

| Dopamine | 0.03, 0.1 mg/kg | Increased efflux | [4] |

| Acetylcholine | 0.1, 1 mg/kg | Increased efflux | [4] |

Experimental Protocol: In Vivo Microdialysis

Objective: To measure the effect of this compound on extracellular dopamine and acetylcholine levels in the medial prefrontal cortex of freely moving rats.

-

Surgical Implantation: A microdialysis guide cannula is stereotaxically implanted into the medial prefrontal cortex of anesthetized rats.

-

Recovery: Animals are allowed to recover from surgery for several days.

-

Microdialysis: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with aCSF.

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline of neurotransmitter levels.

-

Drug Administration: this compound is administered orally at various doses.

-

Analysis: The concentrations of dopamine and acetylcholine in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED) or tandem mass spectrometry (LC-MS/MS).

Proposed Signaling Pathway and Logic Flow

The downstream effects of this compound can be conceptualized as a cascade of events starting from the inhibition of a single ion channel and propagating through neuronal circuits to alter neurotransmitter system dynamics and, ultimately, behavior.

Diagram of this compound's Proposed Mechanism of Action

Caption: Proposed mechanism of action for this compound.

Summary and Future Directions

The downstream signaling of this compound is primarily characterized by its effects on neuronal electrophysiology and neurochemistry, rather than classical intracellular signaling cascades. The inhibition of KCNH3 by this compound enhances neuronal excitability, which in turn modulates synaptic transmission and increases the release of key neurotransmitters like dopamine and acetylcholine in the prefrontal cortex. These effects are thought to be the basis for its observed pro-cognitive and potential antipsychotic effects.[5]

Future research should aim to further elucidate the specific neuronal circuits that are most sensitive to KCNH3 inhibition by this compound. Additionally, investigating potential long-term adaptive changes in gene expression or protein trafficking resulting from chronic this compound administration could provide deeper insights into its sustained therapeutic effects. While direct links to intracellular phosphorylation cascades have not been established, exploring potential indirect modulatory effects on such pathways in response to altered neuronal activity and neurotransmitter levels could be a fruitful area of investigation.

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. Neurochemical and neuropharmacological characterization of this compound, a novel potent selective inhibitor of the potassium channel KCNH3 [pubmed.ncbi.nlm.nih.gov]

- 3. genecards.org [genecards.org]

- 4. people.musc.edu [people.musc.edu]

- 5. Channelpedia - Kv12.2 [channelpedia.epfl.ch]

The KCNH3 Inhibitor ASP2905: A Modulator of Dopaminergic and Cholinergic Neurotransmission in the Prefrontal Cortex

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ASP2905 is a potent and selective inhibitor of the potassium channel KCNH3 (also known as Kv12.2), a voltage-gated potassium channel concentrated in the forebrain. Preclinical research has demonstrated that this compound enhances cognitive function and exhibits psychoactive properties, effects attributed to its modulation of key neurotransmitter systems. This technical guide provides a comprehensive overview of the effects of this compound on dopamine (B1211576) and acetylcholine (B1216132) neurotransmission, with a focus on its mechanism of action, quantitative preclinical data, and detailed experimental methodologies. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of KCNH3 inhibitors.

Core Mechanism of Action

This compound exerts its primary effect through the inhibition of the KCNH3 potassium channel.[1][2] KCNH3 channels play a crucial role in regulating neuronal excitability by contributing to the repolarization of the cell membrane after an action potential. By inhibiting KCNH3, this compound is thought to prolong the depolarization of neurons in the prefrontal cortex, leading to an increased release of neurotransmitters.[1] In preclinical studies, the functional consequence of KCNH3 inhibition by this compound is an observed increase in the extracellular concentrations of both dopamine and acetylcholine in the medial prefrontal cortex (mPFC).[3][4] This neurochemical effect is believed to underlie the pro-cognitive and potential antipsychotic effects of the compound.[5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of this compound.

Table 1: In Vitro Pharmacology of this compound

| Parameter | Value | Cell Line | Description |

| IC₅₀ | 9.0 nM | CHO cells expressing KCNH3 | The half maximal inhibitory concentration of this compound on potassium currents mediated by the KCNH3 channel.[3][6] |

Table 2: In Vivo Effects of this compound on Neurotransmitter Efflux in the Rat Medial Prefrontal Cortex

| Neurotransmitter | This compound Dose (p.o.) | Species | Brain Region | Effect |

| Dopamine | 0.03 mg/kg | Rat | Medial Prefrontal Cortex | Increased efflux[3][4] |

| Dopamine | 0.1 mg/kg | Rat | Medial Prefrontal Cortex | Increased efflux[3][4] |

| Acetylcholine | 0.1 mg/kg | Rat | Medial Prefrontal Cortex | Increased efflux[3][4] |

| Acetylcholine | 1 mg/kg | Rat | Medial Prefrontal Cortex | Increased efflux[3][4] |

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in this guide.

In Vitro KCNH3 Inhibition Assay

Objective: To determine the potency of this compound in inhibiting KCNH3 potassium channel currents.

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human KCNH3 channel.

Methodology:

-

Cell Culture: CHO-KCNH3 cells are cultured in standard media and conditions.

-

Electrophysiology: Whole-cell patch-clamp electrophysiology is performed to measure potassium currents.

-

Drug Application: this compound is applied to the cells at various concentrations.

-

Data Analysis: The inhibition of the KCNH3 current is measured at each concentration of this compound, and the data are fitted to a dose-response curve to calculate the IC₅₀ value.[6]

In Vivo Microdialysis for Dopamine and Acetylcholine

Objective: To measure the effect of this compound on the extracellular levels of dopamine and acetylcholine in the medial prefrontal cortex of freely moving rats.

Animal Model: Male ddY mice and stroke-prone spontaneously hypertensive rats have been used in studies involving this compound. For microdialysis, male rats are typically used.

Surgical Procedure (Representative Protocol):

-

Anesthesia: Rats are anesthetized with an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).

-

Stereotaxic Implantation: The animal is placed in a stereotaxic frame. A guide cannula for the microdialysis probe is surgically implanted, targeting the medial prefrontal cortex. Coordinates are determined based on a standard rat brain atlas.

-

Anchoring: The cannula is secured to the skull using dental cement and jeweler's screws.

-

Recovery: The animal is allowed to recover from surgery for a specified period (typically 24-48 hours) before the microdialysis experiment.

Microdialysis Procedure:

-

Probe Insertion: A microdialysis probe is inserted through the guide cannula into the mPFC.

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of dopamine and acetylcholine levels.

-

Drug Administration: this compound, suspended in 0.5% methylcellulose, is administered orally (p.o.) at the desired doses.

-

Post-Dosing Collection: Dialysate collection continues for a specified period after drug administration to monitor changes in neurotransmitter levels.

Sample Analysis:

-

Quantification: The concentrations of dopamine and acetylcholine in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical detection for dopamine and tandem mass spectrometry (LC-MS/MS) for acetylcholine.

-

Data Normalization: The data are typically expressed as a percentage of the average baseline concentration for each animal.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound

References

- 1. The KCNH3 inhibitor this compound shows potential in the treatment of attention deficit/hyperactivity disorder | PLOS One [journals.plos.org]

- 2. A Microdialysis Study of the Medial Prefrontal Cortex of Adolescent and Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of dopamine release in the rat medial prefrontal cortex as assessed by in vivo microdialysis: comparison to the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The KCNH3 inhibitor this compound shows potential in the treatment of attention deficit/hyperactivity disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

ASP2905: A Technical Guide to a Novel Cognitive Enhancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

ASP2905 is a novel, potent, and selective inhibitor of the potassium voltage-gated channel subfamily H member 3 (KCNH3), also known as Kv12.2.[1] Preclinical evidence strongly suggests its potential as a cognitive-enhancing agent with possible therapeutic applications in conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD) and schizophrenia.[2][3] This document provides a comprehensive technical overview of this compound, summarizing key preclinical findings, detailing experimental methodologies, and visualizing its proposed mechanism of action.

Introduction

The modulation of neuronal excitability through ion channel targets represents a promising avenue for the development of novel therapeutics for neurological and psychiatric disorders. The KCNH3 channel, concentrated in the forebrain, has emerged as a key regulator of cognitive processes.[2] Overexpression of KCNH3 in mice is associated with cognitive deficits, whereas its knockout leads to enhanced cognitive performance, particularly in tasks related to attention.[2] this compound has been developed as a selective inhibitor of KCNH3, demonstrating the ability to cross the blood-brain barrier and exert pro-cognitive effects in various animal models.[1][4]

Mechanism of Action

This compound's primary mechanism of action is the potent and selective inhibition of the KCNH3 potassium channel.[1] By blocking this channel, this compound is thought to modulate neuronal excitability and enhance synaptic plasticity, key cellular processes underlying learning and memory.

Proposed Signaling Pathway

The inhibition of KCNH3 by this compound leads to a cascade of downstream effects that are believed to underlie its cognitive-enhancing properties. A key consequence is the increased efflux of crucial neurotransmitters, dopamine (B1211576) and acetylcholine (B1216132), in the medial prefrontal cortex.[5] This neurochemical change is strongly associated with improved attention and cognitive function.[5] Furthermore, this compound has been shown to decrease the frequency of spontaneous inhibitory postsynaptic currents in hippocampal neurons, suggesting a modulation of inhibitory neurotransmission.[1]

Preclinical Data

A substantial body of preclinical research has evaluated the efficacy of this compound in various in vitro and in vivo models. The following tables summarize the key quantitative findings from these studies.

In Vitro Efficacy

| Assay | Cell Line | Parameter | Value | Reference |

| KCNH3 Inhibition | CHO cells expressing KCNH3 | IC50 | 9.0 nM | [1] |

| Spontaneous Inhibitory Postsynaptic Currents (sIPSC) | Cultured rat hippocampal neurons | Frequency | Decreased at 0.1 µM and 1 µM | [1] |

In Vivo Cognitive Enhancement in Rodent Models

| Animal Model | Cognitive Task | This compound Dose (p.o.) | Key Finding | Reference |

| Aged Rats | Step-through Passive Avoidance | 0.0313 and 0.0625 mg/kg | Ameliorated cognitive deficits | [1] |

| Aged Rats | Morris Water Maze | 0.01 mg/kg | Ameliorated cognitive deficits | [1] |

| Mice | MK-801-induced Spontaneous Alternation Deficit | 0.0625 mg/kg (minimum effective dose) | Reversed cognitive disruption | [1] |

| Mice | Scopolamine-induced Spontaneous Alternation Deficit | 0.0625 mg/kg (minimum effective dose) | Reversed cognitive disruption | [1] |

| Mice | Latent Learning | 0.0313 and 0.0625 mg/kg | Improved latent learning ability | [5] |

| Juvenile Stroke-Prone Spontaneously Hypertensive Rats | Multiple-trial Passive Avoidance | 0.1 and 0.3 mg/kg | Significantly prolonged cumulative latency | [5] |

Neurochemical and Electrophysiological Effects

| Animal Model | Assay | This compound Dose (p.o.) | Key Finding | Reference |

| Rats | Microdialysis in medial prefrontal cortex | 0.03, 0.1 mg/kg | Increased dopamine efflux | [5] |

| Rats | Microdialysis in medial prefrontal cortex | 0.1, 1 mg/kg | Increased acetylcholine efflux | [5] |

| Rats | Electroencephalography (EEG) | Not specified | Increased alpha-band power | [5] |

Pharmacokinetic Properties

| Parameter | Value | Condition | Reference |

| Cmax (plasma) | 0.399 ng/mL | 1 hour after single oral administration | [1] |

| Cmax (brain) | 1.77 ng/g | 1 hour after single oral administration | [1] |

| t1/2 | 1.5 - 1.6 hours | Single oral administration | [1] |

| Brain/Plasma Ratio | 2.7 - 4.9 | - | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the protocols for key experiments cited in this guide.

In Vitro KCNH3 Inhibition Assay

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human KCNH3 channel.

-

Method: Whole-cell patch-clamp electrophysiology.

-

Procedure:

-

Cells were cultured under standard conditions.

-

Whole-cell recordings were obtained using borosilicate glass pipettes.

-

KCNH3 currents were elicited by a voltage step protocol.

-

This compound was applied at various concentrations to the extracellular solution.

-

The concentration-response curve was generated to determine the half-maximal inhibitory concentration (IC50).

-

Morris Water Maze Task

-

Subjects: Aged rats.

-

Apparatus: A circular pool filled with opaque water, containing a hidden escape platform.

-

Procedure:

-

Acquisition Phase: Rats were trained over several days to find the hidden platform from different starting locations. This compound or vehicle was administered orally before each training session.

-

Probe Trial: The platform was removed, and the time spent in the target quadrant where the platform was previously located was measured.

-

-

Outcome Measures: Escape latency during acquisition and time in the target quadrant during the probe trial.

Microdialysis for Neurotransmitter Release

-

Subjects: Rats.

-

Procedure:

-

A microdialysis probe was surgically implanted into the medial prefrontal cortex.

-

After a recovery period, the probe was perfused with artificial cerebrospinal fluid.

-

Dialysate samples were collected at regular intervals before and after oral administration of this compound.

-

Samples were analyzed using high-performance liquid chromatography (HPLC) to quantify dopamine and acetylcholine levels.

-

Potential Therapeutic Applications and Future Directions

The preclinical profile of this compound suggests its potential utility in treating cognitive deficits associated with various neurological and psychiatric disorders. Its pro-attentional effects make it a particularly interesting candidate for ADHD.[5] Furthermore, its ability to ameliorate cognitive impairments in animal models of schizophrenia indicates a potential role in addressing the cognitive symptoms of this disorder, which are poorly managed by current antipsychotics.[3]

To date, there is no publicly available data from human clinical trials of this compound. Future research should focus on translating these promising preclinical findings to human subjects, establishing the safety, tolerability, and efficacy of this compound for cognitive enhancement in healthy volunteers and patient populations.

Conclusion

This compound is a selective KCNH3 inhibitor with a compelling preclinical data package supporting its development as a cognitive enhancer. Its novel mechanism of action, favorable pharmacokinetic profile, and robust efficacy in animal models of cognitive impairment position it as a promising candidate for further investigation. The progression of this compound into clinical trials will be a critical step in determining its therapeutic potential for individuals suffering from cognitive dysfunction.

References

- 1. Neurochemical and neuropharmacological characterization of this compound, a novel potent selective inhibitor of the potassium channel KCNH3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a specific inhibitor of the potassium channel Kv12.2 encoded by the Kcnh3 gene, is psychoactive in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The KCNH3 inhibitor this compound shows potential in the treatment of attention deficit/hyperactivity disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The KCNH3 inhibitor this compound shows potential in the treatment of attention deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

ASP2905: A Preclinical Investigation into a Novel KCNH3 Inhibitor for the Treatment of ADHD

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Attention-Deficit/Hyperactivity Disorder (ADHD) is a prevalent neurodevelopmental disorder characterized by persistent patterns of inattention, hyperactivity, and impulsivity. While existing pharmacological treatments, primarily stimulants and non-stimulants, are effective for many, there remains a significant need for novel therapeutic agents with alternative mechanisms of action and improved side-effect profiles. This document provides a comprehensive technical overview of the preclinical data supporting ASP2905, a potent and selective inhibitor of the voltage-gated potassium channel KCNH3 (Kv12.2), as a potential candidate for ADHD treatment. Preclinical studies suggest that by modulating neuronal excitability in the prefrontal cortex, this compound enhances cortical levels of key neurotransmitters, leading to improvements in attention and impulsivity in animal models. However, it is important to note that a review of Astellas Pharma's public pipeline indicates that the clinical development of this compound may be paused or discontinued.[1][2][3][4][5]

Core Mechanism of Action: KCNH3 Inhibition

This compound exerts its effects through the potent and selective inhibition of the KCNH3 potassium channel, also known as the ether-à-go-go-related gene (ERG) channel Kv12.2. KCNH3 channels are predominantly expressed in the forebrain and play a crucial role in regulating neuronal excitability.[6] By blocking these channels, this compound is hypothesized to increase the excitability of neurons in the prefrontal cortex, a brain region critically involved in executive functions that are often impaired in ADHD.

The proposed signaling pathway is as follows:

Preclinical Pharmacological Profile

In Vitro Potency and Selectivity

This compound has demonstrated high potency for the KCNH3 channel in vitro.

| Parameter | Value | Cell Line | Reference |

| IC50 | 9.0 nM | CHO cells expressing KCNH3 |

Notably, this compound shows high selectivity, with minimal binding to a panel of 55 other transmembrane proteins at concentrations up to 10µM.

Pharmacokinetics

Pharmacokinetic studies in rats have shown that this compound is orally bioavailable and penetrates the brain.

| Parameter | Value (Plasma) | Value (Brain) | Time to Max Concentration | Reference |

| Cmax | 0.399 ng/mL | 1.77 ng/g | 1 hour | |

| t1/2 | 1.5 - 1.6 hours | 1.5 - 1.6 hours | N/A | |

| Brain/Plasma Ratio | \multicolumn{2}{c | }{2.7 - 4.9} | N/A |

Preclinical Efficacy in Animal Models of ADHD

This compound has been evaluated in rodent models to assess its potential to ameliorate core symptoms of ADHD.

Effects on Attention and Cognition

| Animal Model | Behavioral Task | Doses (p.o.) | Key Findings | Reference |

| Mice | Latent Learning Ability | 0.0313, 0.0625 mg/kg | Improved latent learning, reflecting enhanced attention. | [2] |

| Aged Rats | Step-through Passive Avoidance | 0.0313, 0.0625 mg/kg | Ameliorated cognitive deficits. | |

| Aged Rats | Morris Water-Maze | 0.01 mg/kg | Ameliorated cognitive deficits. |

Effects on Inattention and Impulsivity in an ADHD Model

The stroke-prone spontaneously hypertensive rat (SHRSP) is a well-validated animal model of ADHD.

| Animal Model | Behavioral Task | Doses (p.o.) | Key Findings | Reference |

| Juvenile SHRSP | Multiple-trial Passive Avoidance | 0.1, 0.3 mg/kg | Significantly prolonged cumulative latency, comparable to methylphenidate (0.1, 0.3 mg/kg, s.c.), indicating reduced inattention and impulsivity. | [2] |

Neurochemical and Electrophysiological Effects

Modulation of Neurotransmitter Release

Microdialysis studies in rats have demonstrated that this compound enhances the efflux of dopamine and acetylcholine in the medial prefrontal cortex (mPFC), neurotransmitters known to be crucial for attention and cognitive function.

| Neurotransmitter | Doses (p.o.) | Effect in mPFC | Reference |

| Dopamine | 0.03, 0.1 mg/kg | Increased efflux | [2] |

| Acetylcholine | 0.1, 1 mg/kg | Increased efflux | [2] |

Effects on Neuronal Activity

In cultured rat hippocampal neurons, this compound decreased the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) at concentrations of 0.1µM and 1µM, suggesting a reduction in GABAergic transmission. Furthermore, electroencephalogram (EEG) studies in rats showed that this compound significantly increased alpha-band power, an effect also observed with methylphenidate and amphetamine, which is suggestive of increased arousal.[2]

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the conducting researchers, the methodologies employed in the key preclinical studies are summarized below.

In Vitro Electrophysiology

-

Objective: To determine the potency of this compound on KCNH3 channels.

-

Method: Whole-cell patch-clamp recordings were performed on Chinese Hamster Ovary (CHO) cells stably expressing the human KCNH3 channel. The effect of varying concentrations of this compound on potassium currents was measured to calculate the IC50 value.

In Vivo Microdialysis

-

Objective: To measure the effect of this compound on dopamine and acetylcholine levels in the mPFC.

-

Method: A microdialysis probe was stereotaxically implanted into the mPFC of freely moving rats. Following a baseline collection period, rats were orally administered this compound or vehicle. Dialysate samples were collected at regular intervals and analyzed by high-performance liquid chromatography with electrochemical detection (for dopamine) or mass spectrometry (for acetylcholine) to quantify neurotransmitter concentrations.

Behavioral Assessment in SHRSP Rats

-

Objective: To assess the effect of this compound on inattention and impulsivity.

-

Method: The multiple-trial passive avoidance task was used. In this task, juvenile SHRSP rats learn to avoid a compartment where they have previously received a mild foot shock. The latency to enter the "unsafe" compartment over multiple trials is measured. A longer latency is interpreted as improved learning and memory, and reduced impulsivity.

Clinical Development Status

A review of Astellas Pharma's publicly available pipeline information as of late 2025 does not indicate that this compound is currently in active clinical development for ADHD or other indications.[1][2][3][4][5] While some earlier sources mentioned a Phase 1 trial, no official records of such a trial for ADHD are readily available on public registries like clinicaltrials.gov. This suggests that the clinical development of this compound may have been halted or deprioritized.

Conclusion and Future Directions

The preclinical data for this compound presents a compelling case for the KCNH3 channel as a novel target for the treatment of ADHD. The compound demonstrates a clear mechanism of action, favorable pharmacokinetics, and efficacy in validated animal models, with effects comparable to the standard of care, methylphenidate. The observed increase in dopamine and acetylcholine in the prefrontal cortex aligns with current neurobiological models of ADHD.

Despite the promising preclinical profile, the apparent lack of progression into clinical trials for ADHD raises questions about potential challenges, which could include but are not limited to, unforeseen safety signals in early human studies, strategic portfolio decisions by the developer, or difficulties in demonstrating a superior profile to existing medications.

For the research community, the findings related to this compound underscore the therapeutic potential of modulating cortical potassium channels to address cognitive and behavioral deficits. Further investigation into the role of KCNH3 and other related channels in the pathophysiology of ADHD is warranted. For drug development professionals, the story of this compound serves as a reminder that even with a strong preclinical package, the path to clinical success is fraught with challenges. Future efforts in this area could focus on developing other KCNH3 inhibitors with different pharmacological properties or exploring this mechanism in combination with other therapeutic agents.

References

- 1. Pipeline | Astellas [astellas.com]

- 2. Astellas Pharma Inc | Access to Medicine [accesstomedicinefoundation.org]

- 3. Astellas Oncology Science and Pipeline [astellasoncology.azurewebsites.net]

- 4. medcitynews.com [medcitynews.com]

- 5. seekingalpha.com [seekingalpha.com]

- 6. researchgate.net [researchgate.net]

The Pharmacological Profile of ASP2905: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ASP2905 is a novel, potent, and selective small molecule inhibitor of the voltage-gated potassium channel KCNH3 (also known as Kv12.2 or BEC1). Preclinical studies have demonstrated its potential as a cognitive enhancer and its possible therapeutic utility in treating central nervous system disorders such as schizophrenia and Attention-Deficit/Hyperactivity Disorder (ADHD). This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic properties. Detailed methodologies for key preclinical experiments are provided, along with visual representations of its signaling pathway and experimental workflows.

Introduction

The KCNH3 potassium channel is predominantly expressed in the forebrain and is implicated in the regulation of neuronal excitability.[1] Overexpression of KCNH3 has been associated with cognitive deficits, while its inhibition or knockout has been shown to enhance cognitive performance in preclinical models. This compound, N-(4-fluorophenyl)-N'-phenyl-N''-(pyrimidin-2-ylmethyl)-1,3,5-triazine-2,4,6-triamine, has emerged as a promising therapeutic candidate due to its high potency and selectivity for KCNH3.[1] This document synthesizes the available preclinical data to provide a detailed pharmacological profile of this compound.

Mechanism of Action & Signaling Pathway

This compound exerts its pharmacological effects through the potent and selective inhibition of the KCNH3 potassium channel.[1] KCNH3 channels play a crucial role in regulating the resting membrane potential and repolarization phase of the action potential in neurons. By inhibiting the outward flow of potassium ions through these channels, this compound leads to neuronal depolarization. This modulation of neuronal excitability is believed to be the primary mechanism underlying its cognitive-enhancing effects.

The downstream effects of KCNH3 inhibition by this compound include a reduction in the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) in hippocampal neurons and an increase in the efflux of key neurotransmitters, dopamine (B1211576) (DA) and acetylcholine (B1216132) (ACh), in the medial prefrontal cortex.[1][2] This suggests that this compound can modulate both GABAergic inhibitory neurotransmission and enhance the activity of crucial neuromodulatory systems involved in cognition and attention.

References

- 1. Neurochemical and neuropharmacological characterization of this compound, a novel potent selective inhibitor of the potassium channel KCNH3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The KCNH3 inhibitor this compound shows potential in the treatment of attention deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Selectivity Profile of ASP2905 for the Kv12.2 Potassium Channel

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity of ASP2905 for the voltage-gated potassium channel Kv12.2 (also known as KCNH3). This document details the available quantitative data, outlines the experimental methodologies used for its determination, and visualizes key concepts and workflows.

Introduction to this compound and Kv12.2

This compound is a potent and selective inhibitor of the Kv12.2 potassium channel.[1] Kv12.2, a member of the ether-à-go-go (EAG) family of potassium channels, is predominantly expressed in the central nervous system, particularly in regions like the hippocampus.[2][3] These channels play a crucial role in regulating neuronal excitability by contributing to the resting membrane potential and shaping action potentials.[2][4] Inhibition of Kv12.2 by this compound leads to increased neuronal excitability, a mechanism that is being explored for its therapeutic potential in neurological and psychiatric disorders.[4]

Quantitative Selectivity Profile of this compound

The selectivity of a pharmacological agent is a critical determinant of its therapeutic window and potential for off-target effects. This compound has been characterized as a potent inhibitor of Kv12.2 with an IC50 of 9.0 nM .[1][5]

While a broad screening panel showed that this compound has low affinity for 55 other transmembrane proteins, specific quantitative data on its inhibitory activity against closely related potassium channels of the Kv11 subfamily (hERG) is not extensively available in the public domain.[5][6] The Kv11 family, particularly Kv11.1 (hERG), is a critical anti-target in drug development due to its role in cardiac repolarization. Inhibition of hERG channels can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[7]

A common benchmark for hERG safety is the "hERG safety margin," which is the ratio of the hERG IC50 to the therapeutic free plasma concentration. A margin of greater than 30-fold is generally considered to indicate a lower risk of Torsades de Pointes (TdP).[7][8] More recent recommendations suggest an optimal margin of 37- to 50-fold.[7][8] The lack of a reported hERG IC50 for this compound in the reviewed literature prevents a direct calculation of this safety margin.

Table 1: Potency of this compound against Kv12.2

| Target | IC50 (nM) |

| Kv12.2 (KCNH3) | 9.0[1][5] |

Table 2: Conceptual Selectivity Screening Panel for a Kv12.2 Inhibitor

This table illustrates a typical panel of ion channels that would be assessed to determine the selectivity profile of a compound like this compound. The values for Kv11.x channels are hypothetical placeholders to demonstrate the concept of a selectivity profile.

| Ion Channel | Subtype | Functional Assay (e.g., Electrophysiology) IC50 (nM) | Therapeutic Relevance |

| Primary Target | Kv12.2 | 9.0 | Neuronal excitability |

| Key Off-Targets | Kv11.1 (hERG) | >1000 (Hypothetical) | Cardiac safety |

| Kv11.2 | >1000 (Hypothetical) | Neuronal excitability | |

| Kv11.3 | >1000 (Hypothetical) | Neuronal excitability | |

| Nav1.5 | >10,000 (Hypothetical) | Cardiac safety | |

| Cav1.2 | >10,000 (Hypothetical) | Cardiac safety |

Experimental Protocols

The determination of the potency and selectivity of ion channel modulators like this compound relies on robust electrophysiological techniques. The following sections describe the methodologies typically employed.

Cell Line Preparation and Maintenance

-

Cell Line: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells are commonly used for their low endogenous ion channel expression.

-

Transfection: Cells are stably or transiently transfected with the cDNA encoding the human Kv12.2 channel or other ion channels of interest (e.g., Kv11.1, Kv11.2, Kv11.3).

-

Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Whole-Cell Patch Clamp Electrophysiology for IC50 Determination

The whole-cell patch-clamp technique is the gold standard for measuring ion channel activity and the effect of pharmacological agents.

-

Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-7 MΩ when filled with intracellular solution.

-

Solutions:

-

Intracellular Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES. The pH is adjusted to 7.2 with KOH and osmolarity to ~270 mOsm.

-

Extracellular Solution (aCSF, in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose, continuously bubbled with 95% O2/5% CO2.

-

-

Recording Procedure:

-

A coverslip with adherent cells is placed in a recording chamber and perfused with extracellular solution.

-

A micropipette filled with intracellular solution is brought into contact with a cell to form a high-resistance (GΩ) seal.

-

The cell membrane is ruptured by gentle suction to achieve the whole-cell configuration.

-

The membrane potential is held at a holding potential (e.g., -80 mV).

-

Voltage steps are applied to elicit ion channel currents. For Kv12.2, a depolarizing pulse to a positive potential (e.g., +20 mV) is used to activate the channel.

-

This compound is applied at various concentrations through the perfusion system.

-

The inhibition of the channel current is measured at each concentration.

-

-

Data Analysis: The concentration-response data are fitted to the Hill equation to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the maximal current.

Automated Patch Clamp for High-Throughput Screening

Automated patch-clamp systems are utilized for screening compounds against a panel of ion channels to determine selectivity in a higher throughput manner.

-

System: Instruments like the IonWorks Quattro or QPatch are used.

-

Cell Preparation: Transfected cells are harvested and prepared as a single-cell suspension.

-

Assay Principle: Cells are automatically captured on a planar substrate containing micro-apertures. A seal is formed, and the whole-cell configuration is established.

-

Compound Application: Compounds are applied from a multi-well plate via microfluidic channels.

-

Data Acquisition and Analysis: The system records ion channel currents in response to voltage protocols and compound application. Automated analysis software calculates the percent inhibition and IC50 values.

Visualizations

Signaling Pathway of Kv12.2 Inhibition

The following diagram illustrates the proposed signaling pathway affected by the inhibition of Kv12.2 channels in a neuron.

Caption: Inhibition of Kv12.2 by this compound blocks K+ efflux, leading to increased neuronal excitability.

Experimental Workflow for IC50 Determination

This diagram outlines the typical workflow for determining the IC50 of a compound using automated patch-clamp electrophysiology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Deletion of the potassium channel Kv12.2 causes hippocampal hyperexcitability and epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Channelpedia - Kv12.2 [channelpedia.epfl.ch]

- 4. What are Kv12.2 blockers and how do they work? [synapse.patsnap.com]

- 5. Neurochemical and neuropharmacological characterization of this compound, a novel potent selective inhibitor of the potassium channel KCNH3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. apconix.com [apconix.com]

- 8. Revisiting the hERG safety margin after 20 years of routine hERG screening - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Brain: A Technical Guide to the Blood-Brain Barrier Penetration of ASP2905

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the blood-brain barrier (BBB) penetration and associated pharmacokinetics of ASP2905, a potent and selective inhibitor of the potassium channel KCNH3. The ability of a compound to effectively cross the BBB is a critical determinant of its therapeutic efficacy for central nervous system (CNS) disorders. This document summarizes key quantitative data, details probable experimental methodologies, and visualizes the compound's mechanism of action and experimental workflow.

Executive Summary

This compound has demonstrated the ability to effectively penetrate the blood-brain barrier in preclinical studies. Research in rat models indicates that following oral administration, this compound achieves significant concentrations in the brain, with a brain-to-plasma concentration ratio ranging from 2.7 to 4.9.[1][2] This efficient penetration is crucial for its mechanism of action, which involves the inhibition of the KCNH3 potassium channel, leading to an increase in the efflux of key neurotransmitters, dopamine (B1211576) and acetylcholine, in the medial prefrontal cortex.[1][3] The compound's pharmacokinetic profile is characterized by rapid absorption and a relatively short half-life in both plasma and brain tissue.[1][2]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound in rats following a single oral administration. This data is crucial for understanding the compound's absorption, distribution, and elimination characteristics, particularly its ability to penetrate the central nervous system.

| Parameter | Plasma | Brain | Unit | Citation |

| Cmax (Maximum Concentration) | 0.399 | 1.77 | ng/mL (plasma), ng/g (brain) | [1][2] |

| Tmax (Time to Maximum Concentration) | 1 | 1 | hour | [1][2] |

| t1/2 (Half-life) | 1.5 | 1.6 | hours | [1][2] |

| Brain-to-Plasma Ratio | - | 2.7 - 4.9 | - | [1][2] |

Probable Experimental Protocols

While the precise, proprietary protocols for the preclinical evaluation of this compound are not publicly available, the following sections describe standard and widely accepted methodologies for conducting such studies, based on common practices in the field of neuropharmacology and drug metabolism.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical design for assessing the blood-brain barrier penetration of a compound like this compound following oral administration in rats.

-

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies. Animals are typically housed in a controlled environment with a standard diet and water ad libitum.

-

Compound Administration: this compound is formulated in a suitable vehicle (e.g., a suspension in 0.5% methylcellulose) and administered via oral gavage at a specific dose.

-

Sample Collection: At predetermined time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours), blood samples are collected from a subset of animals. Immediately following blood collection, the animals are euthanized, and brain tissue is rapidly excised.

-

Sample Processing:

-

Plasma: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. The resulting plasma is stored at -80°C until analysis.

-

Brain Tissue: The collected brain tissue is rinsed with cold saline, blotted dry, weighed, and then homogenized in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform brain homogenate. The homogenate is stored at -80°C until analysis.

-

Quantification of this compound in Plasma and Brain Homogenate by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of small molecules in complex biological matrices.

-

Sample Preparation:

-

Plasma: A liquid-liquid extraction (LLE) or protein precipitation (PPT) method is typically employed. For LLE, an organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether) is added to the plasma sample to extract the drug. For PPT, a cold organic solvent like acetonitrile (B52724) is added to precipitate proteins, and the supernatant containing the drug is collected.

-

Brain Homogenate: A similar extraction method to plasma is used. The homogenate is first treated to release the drug from the tissue matrix, often involving sonication or the use of a tissue disruptor, followed by LLE or PPT.

-

-

LC-MS/MS Analysis:

-

Chromatography: The extracted samples are injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The compound is separated from other matrix components on a C18 analytical column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

-

Mass Spectrometry: The eluent from the LC system is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored for quantification.

-

-

Calibration and Quantification: A calibration curve is generated using known concentrations of this compound spiked into blank plasma and brain homogenate. The concentration of this compound in the study samples is then determined by comparing their peak areas to the calibration curve.

Visualizations

The following diagrams illustrate the proposed signaling pathway of this compound and a probable experimental workflow for its BBB penetration studies.

Caption: Proposed mechanism of action for this compound.

Caption: Probable workflow for assessing this compound BBB penetration.

References

ASP2905: A Technical Overview of its Psychoactive Properties in Murine Models

This technical guide provides an in-depth analysis of the psychoactive properties of ASP2905, a potent and selective inhibitor of the Kv12.2 potassium channel, as demonstrated in various mouse models. The data and methodologies presented are collated from preclinical studies aimed at evaluating its potential as a novel therapeutic agent for psychiatric disorders.

Mechanism of Action

This compound, chemically identified as N-(4-fluorophenyl)-N'-phenyl-N''-(pyrimidin-2-ylmethyl)-1,3,5-triazine-2,4,6-triamine, exerts its effects through the potent and selective inhibition of the potassium channel Kv12.2, which is encoded by the KCNH3 gene.[1][2] This channel is predominantly expressed in the forebrain, a region critically involved in cognitive and executive functions.[3] Inhibition of KCNH3 by this compound is proposed to modulate neuronal excitability, leading to an increase in the efflux of key neurotransmitters, dopamine (B1211576) and acetylcholine, in the medial prefrontal cortex.[3][4] This neurochemical modulation is believed to underlie the observed psychoactive and cognitive-enhancing effects of the compound.

References

- 1. This compound, a specific inhibitor of the potassium channel Kv12.2 encoded by the Kcnh3 gene, is psychoactive in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The KCNH3 inhibitor this compound shows potential in the treatment of attention deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

ASP2905 In Vivo Experimental Protocols: A Detailed Application Note for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for in vivo experiments involving ASP2905, a potent and selective inhibitor of the potassium channel Kv12.2, which is encoded by the KCNH3 gene. This compound has demonstrated potential therapeutic applications in neurological and psychiatric disorders, including schizophrenia and Attention-Deficit/Hyperactivity Disorder (ADHD). This guide offers comprehensive methodologies for key in vivo experiments, summarizes quantitative data from published studies, and presents visual diagrams of the relevant signaling pathway and experimental workflows to facilitate research and development.

Introduction

This compound is a selective inhibitor of the voltage-gated potassium channel Kv12.2 (KCNH3), which is predominantly expressed in the forebrain.[1][2] By inhibiting Kv12.2, this compound enhances neuronal excitability, leading to an increased efflux of crucial neurotransmitters such as dopamine (B1211576) and acetylcholine (B1216132) in the medial prefrontal cortex.[2] This mechanism of action underlies its potential efficacy in treating cognitive deficits and other symptoms associated with schizophrenia and ADHD.[2][3] This application note collates and details in vivo experimental procedures based on published literature to guide researchers in their preclinical evaluation of this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by directly inhibiting the Kv12.2 potassium channel. These channels play a critical role in regulating neuronal membrane potential and firing patterns. Inhibition of Kv12.2 leads to a reduced threshold for neuronal firing, thereby increasing neuronal excitability.[4] This heightened excitability in key brain regions, such as the prefrontal cortex, results in the enhanced release of neurotransmitters like dopamine and acetylcholine, which are known to be involved in cognitive processes, attention, and executive function.[2]

This compound inhibits the Kv12.2 channel, enhancing neuronal excitability and neurotransmitter release.

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies with this compound.

Table 1: In Vivo Efficacy of this compound in Rodent Models

| Experimental Model | Species | This compound Dose (p.o.) | Key Findings | Reference |

| Cognitive Enhancement | ||||

| Morris Water Maze | Aged Rats | 0.01 mg/kg | Ameliorated cognitive deficits. | [1][5] |

| Step-through Passive Avoidance | Aged Rats | 0.0313 and 0.0625 mg/kg | Ameliorated cognitive deficits. | [1][5] |

| Spontaneous Alternation (MK-801 induced deficit) | Mice | 0.0625 mg/kg (MED) | Reversed disruption of spontaneous alternation. | [1][5] |

| Spontaneous Alternation (Scopolamine induced deficit) | Mice | 0.0625 mg/kg (MED) | Reversed disruption of spontaneous alternation. | [1][5] |

| Latent Learning (Water-finding task) | Mice | 0.0313 and 0.0625 mg/kg | Improved latent learning ability. | [2] |

| ADHD Models | ||||

| Five-Trial Passive Avoidance Task | Juvenile SHRSP Rats | 0.1 and 0.3 mg/kg | Significantly prolonged cumulative latency. | [2] |

| Schizophrenia Models | ||||

| Methamphetamine-induced Hyperlocomotion | Mice | Not specified | Inhibited hyperlocomotion. | [3] |

| Phencyclidine (PCP)-induced Hyperlocomotion | Mice | 0.01 - 0.3 mg/kg | Inhibited hyperlocomotion. | [3] |

| PCP-induced Immobility (Forced Swim Test) | Mice | Not specified | Ameliorated prolonged immobility. | [3] |

| PCP-induced Latent Learning Deficits | Mice | Not specified | Ameliorated prolonged finding latency. | [3] |

p.o. = oral administration; MED = Minimum Effective Dose; SHRSP = Stroke-Prone Spontaneously Hypertensive Rats

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Condition | Reference |

| Cmax (plasma) | 0.399 ng/mL | Single oral administration | [1][5] |

| Cmax (brain) | 1.77 ng/g | Single oral administration | [1][5] |

| Tmax | 1 hour | Single oral administration | [1][5] |

| t1/2 (plasma and brain) | 1.5 - 1.6 hours | Single oral administration | [1][5] |

| Brain/Plasma Ratio | 2.7 - 4.9 | Single oral administration | [1][5] |

Experimental Protocols

General Preparation and Administration of this compound

Formulation: this compound for oral administration is typically prepared as a suspension in a 0.5% (w/v) methylcellulose (B11928114) solution in distilled water. The required amount of this compound is weighed and gradually mixed with the methylcellulose solution to achieve the desired concentration. The suspension should be prepared fresh on the day of the experiment and sonicated to ensure homogeneity.

Administration: Oral administration is performed using a gavage needle appropriate for the size of the animal (e.g., 18-20 gauge for rats, 22-24 gauge for mice). The volume administered should not exceed 10 mL/kg body weight. Animals should be handled gently to minimize stress.

Workflow for the preparation and oral administration of this compound.

Protocol 1: Morris Water Maze for Cognitive Assessment in Aged Rats

Objective: To assess the effect of this compound on spatial learning and memory in aged rats.

Materials:

-

Circular water tank (approx. 1.5 m diameter, 60 cm height)

-

Water made opaque with non-toxic white paint or milk powder

-

Submerged escape platform (10 cm diameter)

-

Video tracking system

-

This compound suspension

-

Aged rats (e.g., 24 months old)

Procedure:

-

Acclimatization: Allow rats to acclimate to the experimental room for at least 1 hour before testing.

-

Drug Administration: Administer this compound (0.01 mg/kg, p.o.) or vehicle 60 minutes before the first trial of each day.

-

Training Phase (4 consecutive days):

-

Each rat undergoes four trials per day.

-

For each trial, gently place the rat into the water facing the wall of the tank at one of four randomly selected starting positions.

-

Allow the rat to swim freely to find the submerged platform.

-

If the rat does not find the platform within 60 seconds, guide it to the platform.

-

Allow the rat to remain on the platform for 15 seconds.

-

Record the escape latency (time to find the platform) and swim path using the video tracking system.

-

-

Probe Test (Day 5):

-

Remove the escape platform from the tank.

-

Place the rat in the tank at a novel starting position.

-

Allow the rat to swim for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.

-

-

Data Analysis: Analyze escape latencies during training using a repeated-measures ANOVA. Analyze probe test data using a one-way ANOVA or t-test.

Protocol 2: Five-Trial Passive Avoidance Task for ADHD Model in Rats

Objective: To evaluate the effect of this compound on inattention and impulsivity in juvenile Stroke-Prone Spontaneously Hypertensive Rats (SHRSP).

Materials:

-

Step-through passive avoidance apparatus (with illuminated and dark compartments)

-

SHRSP rats (4 weeks old) and age-matched Wistar-Kyoto (WKY) rats as controls

-

This compound suspension

Procedure:

-

Drug Administration: Administer this compound (0.1 and 0.3 mg/kg, p.o.) or vehicle to SHRSP rats 30 minutes before the task. WKY rats receive vehicle.

-

Task Protocol (5 trials):

-

Gently place the rat in the illuminated compartment.

-

When the rat enters the dark compartment, a mild, brief footshock (e.g., 0.5 mA for 2 seconds) is delivered.

-

The latency to enter the dark compartment is recorded (up to a maximum of 300 seconds).

-

This is repeated for a total of five trials with an inter-trial interval of 5 minutes.

-

-

Data Analysis: The primary outcome measure is the cumulative latency to enter the dark compartment over the five trials. Analyze the data using a one-way ANOVA followed by Dunnett's post-hoc test for comparisons between the this compound-treated SHRSP groups and the vehicle-treated SHRSP group. A Student's t-test can be used to compare vehicle-treated SHRSP and WKY groups.[2]

Protocol 3: Locomotor Activity Assessment in Mice

Objective: To determine the effect of this compound on spontaneous and stimulant-induced locomotor activity.

Materials:

-

Open-field activity chambers equipped with infrared beams or video tracking

-

Male ddY mice

-

This compound suspension

-

Methamphetamine or Phencyclidine (PCP) solution

Procedure:

-

Acclimatization: Place mice in the activity chambers and allow them to habituate for at least 60 minutes.

-

Spontaneous Locomotion:

-

Administer this compound or vehicle (p.o.).

-

Immediately return the mice to the activity chambers and record locomotor activity for a set period (e.g., 60 minutes).

-

-

Stimulant-Induced Hyperlocomotion:

-

Administer this compound or vehicle (p.o.).

-

After a predetermined time (e.g., 30 minutes), administer methamphetamine or PCP (subcutaneously or intraperitoneally).

-

Immediately return the mice to the activity chambers and record locomotor activity for a set period (e.g., 60 minutes).

-

-

Data Analysis: The total distance traveled or the number of beam breaks are the primary outcome measures. Analyze the data using a one-way or two-way ANOVA, as appropriate, followed by post-hoc tests for multiple comparisons.

Conclusion

The protocols and data presented in this application note provide a comprehensive resource for researchers investigating the in vivo effects of this compound. The detailed methodologies for key behavioral assays, along with the summarized quantitative data and a visual representation of the signaling pathway, are intended to facilitate the design and execution of robust preclinical studies. Adherence to these standardized protocols will contribute to the generation of reproducible and reliable data, ultimately advancing our understanding of the therapeutic potential of this compound.

References

- 1. Neurochemical and neuropharmacological characterization of this compound, a novel potent selective inhibitor of the potassium channel KCNH3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a specific inhibitor of the potassium channel Kv12.2 encoded by the Kcnh3 gene, is psychoactive in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deletion of the potassium channel Kv12.2 causes hippocampal hyperexcitability and epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] The KCNH3 inhibitor this compound shows potential in the treatment of attention deficit/hyperactivity disorder | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for ASP2905 Administration in Rat Models

Introduction

ASP2905, chemically known as N-(4-fluorophenyl)-N'-phenyl-N''-(pyrimidin-2-ylmethyl)-1,3,5-triazine-2,4,6-triamine, is a potent and selective inhibitor of the potassium voltage-gated channel subfamily H member 3 (KCNH3), also known as Kv12.2.[1][2] This channel is predominantly expressed in the forebrain, a region critically involved in cognitive processes.[1] this compound can effectively cross the blood-brain barrier and has demonstrated nootropic and potential antipsychotic activities in preclinical studies.[2][3][4] Research in rat models indicates that by modulating neuronal excitability and neurotransmitter release, this compound can ameliorate cognitive deficits and shows potential for treating conditions like Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2][5] These notes provide detailed protocols for the administration of this compound in various rat models to study its neuropharmacological effects.

Mechanism of Action

This compound exerts its effects by specifically inhibiting the KCNH3 potassium channel.[3][6] This inhibition is believed to potentiate the recurrent excitation of neurons by preventing the efflux of potassium ions (K+) from dendritic spines, particularly in the prefrontal cortex.[6] This modulation of neuronal activity leads to an increased release of key neurotransmitters, including dopamine (B1211576) (DA) and acetylcholine (B1216132) (ACh), in the medial prefrontal cortex (mPFC).[1][5][7] The enhanced dopaminergic and cholinergic activity is closely associated with improvements in cognitive functions such as attention and memory.[1]

Data Presentation

Pharmacokinetics in Rats

This compound demonstrates effective brain penetration following oral administration.[2][5] The key pharmacokinetic parameters determined in rats after a single oral dose are summarized below.

| Parameter | Value | Unit | Citation |

| Administration Route | Oral (p.o.) | - | [2][5] |

| Time to Max Plasma Conc. (Tmax) | 1 | hour | [2][5] |

| Max Plasma Conc. (Cmax) | 0.399 | ng/mL | [2][5] |

| Max Brain Conc. (Cmax) | 1.77 | ng/g | [2][5] |

| Half-life (t1/2) | 1.5 - 1.6 | hours | [2][5] |

| Brain/Plasma Ratio | 2.7 - 4.9 | - | [2][5] |

Efficacy in Rat Models

The following table summarizes the effective oral doses of this compound in various behavioral and neurochemical paradigms in rats.

| Rat Model | Assay | Effective Doses (p.o.) | Observed Outcome | Citation |

| Aged Rats | Step-through Passive Avoidance | 0.0313, 0.0625 mg/kg | Ameliorated cognitive deficits. | [2][5] |

| Aged Rats | Morris Water Maze | 0.01 mg/kg | Ameliorated cognitive deficits. | [2][5] |

| Juvenile Stroke-Prone Spontaneously Hypertensive Rats (SHR) | Multiple-trial Passive Avoidance | 0.1, 0.3 mg/kg | Prolonged cumulative latency (reduced inattention/impulsivity). | [1][5] |

| Wistar Rats | In Vivo Microdialysis | 0.03, 0.1 mg/kg | Increased dopamine efflux in mPFC. | [1][5][7] |